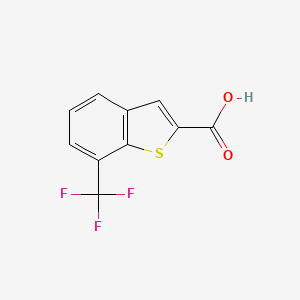

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

描述

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group (-CF3) attached to the benzothiophene ring significantly influences the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and reduce production costs .

化学反应分析

Types of Reactions

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated benzothiophenes and other substituted derivatives.

科学研究应用

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

作用机制

The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

- 7-(Trifluoromethyl)-1-benzothiophene-2-carboxamide

- 7-(Trifluoromethyl)-1-benzothiophene-2-sulfonic acid

- 7-(Trifluoromethyl)-1-benzothiophene-2-boronic acid

Uniqueness

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science .

生物活性

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 246.21 g/mol. Its structure comprises a benzothiophene core, which is a fused ring system that combines benzene and thiophene rings, with a carboxylic acid functional group and a trifluoromethyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅F₃O₂S |

| Molecular Weight | 246.21 g/mol |

| Functional Groups | Carboxylic acid, Trifluoromethyl |

| Structural Features | Benzothiophene core |

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing for effective penetration into cells where it can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to be a primary mechanism underlying its antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that it can inhibit histone deacetylase (HDAC), an enzyme involved in cancer cell growth regulation . This inhibition leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment resulted in significant reductions in cell viability at concentrations as low as 50 μM. The compound was particularly effective against breast cancer cells (MCF-7), where it induced apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing MIC values ranging from 32 to 128 µg/mL for various bacterial strains. These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Research Findings Summary

Research findings highlight the diverse biological activities associated with this compound:

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, and how can purity be ensured?

- Methodology :

- Core Formation : Construct the benzothiophene backbone via cyclization of arylthioethers or Friedel-Crafts acylation.

- Trifluoromethyl Introduction : Use trifluoromethylation reagents (e.g., Umemoto’s reagent) under Pd-catalyzed cross-coupling conditions.

- Carboxylic Acid Derivatization : Hydrolyze ester precursors (e.g., methyl esters) using NaOH/EtOH, followed by acidification .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve ≥95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- NMR : Assign peaks for the benzothiophene core (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -70 ppm in NMR). Carboxylic acid protons may appear broad (~δ 12–13 ppm in NMR) .

- FT-IR : Confirm carboxylic acid via O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : Use HRMS (ESI-) to verify molecular ion [M-H] and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF). Test solubility via saturation shake-flask method .

- Stability : Store at -20°C under inert atmosphere (N/Ar). Degrades in aqueous basic conditions (pH >9) via hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight :

- The electron-withdrawing trifluoromethyl group activates the benzothiophene ring for NAS at the 3- and 5-positions.

- Experimental Design : React with amines (e.g., benzylamine) in DMF at 80°C. Monitor regioselectivity via NMR and LC-MS. Compare with non-fluorinated analogs to isolate electronic effects .

Q. How can contradictory literature data on melting points be resolved?

- Resolution Strategy :

- Reproduce Synthesis : Ensure identical reagents and purification protocols.

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic forms or impurities affecting reported values.

- Cross-Validate : Compare with structurally similar compounds (e.g., 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, mp 130–132°C) .

Q. What strategies mitigate side reactions during trifluoromethylation?

- Optimization Approaches :

- Catalyst Screening : Test Pd(PPh), CuI, or photoredox catalysts for efficiency.

- Solvent Effects : Use anhydrous DMF or THF to minimize hydrolysis.

- Byproduct Analysis : Identify CF-degradation products (e.g., CO) via GC-MS and adjust reaction time/temperature .

Q. Critical Analysis of Evidence

属性

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLURALPFCOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591890 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-66-8 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。